ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core fused with a thiophene ring, substituted at the 3-position with an ethyl carboxylate group. The molecule is further functionalized with a 1,2,4-triazole ring bearing a 3-fluorobenzamido methyl group and a 4-nitrophenyl substituent, connected via a thioacetamido linker .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN6O6S2/c1-2-43-29(40)26-22-9-4-3-5-10-23(22)45-28(26)33-25(38)17-44-30-35-34-24(16-32-27(39)18-7-6-8-19(31)15-18)36(30)20-11-13-21(14-12-20)37(41)42/h6-8,11-15H,2-5,9-10,16-17H2,1H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZWSYCOVBWQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate represents a complex molecular structure with potential biological activities. This article explores its biological activity by reviewing various studies and synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by a unique arrangement of functional groups, including a triazole ring , fluorobenzamide , and cycloheptathiophene moieties. These structural features are believed to contribute to its biological properties.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₅O₃S |
| Molecular Weight | 317.36 g/mol |
| Key Functional Groups | Triazole, Benzamide, Thiophene |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research into related compounds has demonstrated significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole exhibit a range of biological activities including antiviral , antitumor , and immunostimulating effects . The presence of the triazole ring in our compound suggests potential for similar activities .
Anti-inflammatory Effects
The compound's structure shares similarities with known anti-inflammatory agents. A study on a related compound, EFB-1 , indicated that it inhibits superoxide anion release from neutrophils, which is crucial in inflammatory responses. The mechanism involves the modulation of cAMP levels and protein kinase activity . This suggests that the target compound may also exhibit anti-inflammatory properties through similar pathways.
Study 1: EFB-1 and Neutrophil Activation
In a trauma-hemorrhagic shock model, EFB-1 was shown to significantly reduce markers of organ dysfunction by inhibiting neutrophil activation. This effect was linked to decreased myeloperoxidase activity in various organs . Given the structural similarities with our target compound, it is plausible that similar mechanisms could be at play.
Study 2: Triazole Derivatives in Cancer Therapy
A study investigating various triazole derivatives found that they possess notable antitumor activity. The mechanism was attributed to their ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells . This raises the possibility that our target compound could be evaluated for anticancer properties.
Comparison with Similar Compounds
Ethyl 2-(4-Nitrobenzamido)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate
- Structure : Shares the cyclohepta[b]thiophene core and ethyl carboxylate group but lacks the triazole-thioacetamido side chain. Instead, it has a direct 4-nitrobenzamido substituent at position 2 .
- Synthesis : Prepared via direct acylation of the cyclohepta[b]thiophene precursor, bypassing the multi-step triazole incorporation required for the target compound.
- Properties : Simpler structure leads to higher solubility in polar aprotic solvents (e.g., DMF) compared to the target compound, which has bulkier substituents.
Ethyl 2-[[2-[(5-Amino-1H-1,2,4-Triazol-3-yl)Sulfanyl]Acetyl]Amino]-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate
- Structure: Features a 5-amino-1,2,4-triazole linked via a thioacetamido group but lacks the 3-fluorobenzamido and 4-nitrophenyl moieties .
Substituted 1,2,4-Triazole Derivatives
N'-Substituted 2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazides
- Structure : Contains a thiophene-methyl-substituted triazole and thioacetamido linker but lacks the cyclohepta[b]thiophene core .
- Applications : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), suggesting the triazole-thioacetamido motif is critical for bioactivity.
4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives
- Structure : Integrates a chlorophenyl and pyrrole substituent on the triazole, differing from the fluorobenzamido and nitrophenyl groups in the target compound .
Tetrahydrobenzo[b]Thiophene Analogs
Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
- Structure: A six-membered benzo[b]thiophene analog with an amino group at position 2 .
- Synthesis: Prepared via Gewald reaction using cyclohexanone, sulfur, and ethyl cyanoacetate, a method adaptable to the cyclohepta[b]thiophene series with modifications .
- Yield : Typical yields for Gewald reactions range from 60–80%, higher than the 22% reported for a related cyclohepta[b]thiophene derivative in .
Key Data and Comparative Analysis
Research Implications
The target compound’s structural complexity and electron-deficient substituents position it as a candidate for targeted drug design , particularly in modulating kinase or protease activity. Its comparison with simpler analogs highlights:
- Synthetic Challenges : Multi-step synthesis (e.g., triazole ring formation in ) may limit scalability, necessitating optimization of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
